![molecular formula C10H12O2 B568768 4-Prop-2-enyl-2-(trideuteriomethoxy)phenol CAS No. 1335401-17-6](/img/structure/B568768.png)
4-Prop-2-enyl-2-(trideuteriomethoxy)phenol
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Overview
Description
“4-Prop-2-enyl-2-(trideuteriomethoxy)phenol” is a phenolic compound, which means it contains a phenol group - a hydroxyl group (-OH) bonded to a benzene ring . The “4-Prop-2-enyl” part suggests a propenyl group attached to the fourth carbon of the benzene ring . The “trideuteriomethoxy” part indicates a methoxy group (-OCH3) where all the hydrogen atoms are replaced by deuterium (D), a heavier isotope of hydrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the propenyl group, the methoxy group, and the replacement of hydrogen atoms with deuterium. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure would consist of a benzene ring with a hydroxyl group, a propenyl group, and a trideuteriomethoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As a phenolic compound, “4-Prop-2-enyl-2-(trideuteriomethoxy)phenol” would likely undergo reactions typical of phenols, such as acid-base reactions, electrophilic aromatic substitution, and reactions of the propenyl group .Physical And Chemical Properties Analysis
Phenolic compounds are generally solid at room temperature, and their physical and chemical properties depend on the nature and position of the substituent groups . They often have higher boiling points than similar-sized alcohols due to stronger intermolecular hydrogen bonding .Scientific Research Applications
- Applications :
- Applications :
- Applications :
Antimicrobial Activity
Cancer Research
Fluorescent Labeling Reagent
Coordination Chemistry and Metal Complexes
Cinepazide Maleate Derivative
Safety and Hazards
Mechanism of Action
- While phenol has multiple targets, one of its primary mechanisms involves protein denaturation and disruption of cell membranes. It affects enzymes, proteins, and lipids in microbial cells, leading to their inactivation and death .
- Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis. When injected next to a nerve, phenol produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect .
Target of Action
Mode of Action
properties
IUPAC Name |
4-prop-2-enyl-2-(trideuteriomethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAFCDWBNXTKKO-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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